2-(Benzyloxy)-1,3,5-tribromobenzene
Overview
Description
2-(Benzyloxy)-1,3,5-tribromobenzene is an organic compound characterized by a benzene ring substituted with three bromine atoms and a benzyloxy group
Mechanism of Action
Target of Action
For instance, they can act as protective groups in organic synthesis
Mode of Action
For example, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, enhancing reactivity due to the adjacent aromatic ring .
Biochemical Pathways
The evolution of metabolic pathways in bacteria provides insights into how new carbon sources can be assimilated
Pharmacokinetics
The protodeboronation of pinacol boronic esters, a process related to the compound, has been studied . This process involves a radical approach and can be used for formal anti-Markovnikov alkene hydromethylation .
Result of Action
Benzyloxy compounds are known to undergo various chemical reactions that could potentially lead to molecular and cellular changes .
Action Environment
The action of 2-(Benzyloxy)-1,3,5-tribromobenzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which benzyloxy compounds can participate, is influenced by the reaction conditions . Additionally, the protodeboronation of pinacol boronic esters, a process related to the compound, can be influenced by the presence of a radical .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,3,5-tribromobenzene typically involves the bromination of 2-(Benzyloxy)benzene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The use of catalysts and solvents can optimize the yield and purity of the final product.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Zinc in dilute mineral acid or sodium borohydride in ethanol.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2-(Benzyloxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-1,3,5-tribromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(Benzyloxy)-1,3,5-trichlorobenzene: Similar structure but with chlorine atoms instead of bromine.
2-(Benzyloxy)-1,3,5-trifluorobenzene: Fluorine atoms instead of bromine, leading to different reactivity and applications.
2-(Benzyloxy)-1,3,5-triiodobenzene: Iodine atoms instead of bromine, which can affect the compound’s stability and reactivity.
Uniqueness: 2-(Benzyloxy)-1,3,5-tribromobenzene is unique due to the presence of bromine atoms, which impart specific reactivity and properties that are distinct from its chloro, fluoro, and iodo analogs. The bromine atoms can participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
1,3,5-tribromo-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIFETXUEKGOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395278 | |
Record name | Benzene, 1,3,5-tribromo-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88486-72-0 | |
Record name | Benzene, 1,3,5-tribromo-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 2,4,6-tribromophenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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